6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile
Overview
Description
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile is an organic compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol . This compound is known for its unique structure, which includes an amino group, a formyl group, a methoxy group, and a phenyl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-4-phenylnicotinonitrile with formamide under specific conditions to introduce the formyl and amino groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of the desired nucleophile.
Major Products Formed
Oxidation: 6-Amino-5-carboxy-2-methoxy-4-phenylnicotinonitrile.
Reduction: this compound with the nitro group reduced to an amine.
Substitution: Various derivatives depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-formyl-2-methoxy-4-phenylpyridine
- 6-Amino-5-formyl-2-methoxy-4-phenylquinoline
- 6-Amino-5-formyl-2-methoxy-4-phenylbenzene
Uniqueness
6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-amino-5-formyl-2-methoxy-4-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14-10(7-15)12(9-5-3-2-4-6-9)11(8-18)13(16)17-14/h2-6,8H,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFROAQAVZBRHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=N1)N)C=O)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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